REACTION_CXSMILES
|
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11](I)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[N+:21]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)([O-])=O>[Cu]>[C:24]1([N:21]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[C:2]2[CH:7]=[CH:6][C:5]([C:8]3[CH:13]=[CH:12][C:11]([N:21]([C:24]4[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=4)[C:2]4[CH:7]=[CH:6][C:5]([C:8]5[CH:9]=[CH:10][C:11]([N:21]([C:2]6[CH:7]=[CH:6][C:5]([C:8]7[CH:9]=[CH:10][C:11]([N:21]([C:2]8[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=8)[C:24]8[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=8)=[CH:12][CH:13]=7)=[CH:4][CH:3]=6)[C:24]6[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=6)=[CH:12][CH:13]=5)=[CH:4][CH:3]=4)=[CH:10][CH:9]=3)=[CH:4][CH:3]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:1.2.3|
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Name
|
|
Quantity
|
4.06 g
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Type
|
reactant
|
Smiles
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IC1=CC=C(C=C1)C1=CC=C(C=C1)I
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Name
|
|
Quantity
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2.9 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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10 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=CC=C1
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Name
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copper
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Quantity
|
0.32 g
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Type
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catalyst
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Smiles
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[Cu]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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reaction at a temperature of 195° C. to 210° C. for 20 hours
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Duration
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20 h
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Type
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EXTRACTION
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Details
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The reaction product was then extracted with 140 ml of toluene
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Type
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CUSTOM
|
Details
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The insoluble contents were removed by filtration
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Type
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CONCENTRATION
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Details
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The filtrate was then concentrated
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Type
|
ADDITION
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Details
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To the concentrate was then added 120 ml of n-hexane
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Type
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CUSTOM
|
Details
|
to recover a crude crystal
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Type
|
CUSTOM
|
Details
|
The crude crystal thus recovered
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Type
|
CUSTOM
|
Details
|
was then purified by column chromatography (carrier: silica gel; elute: 1/2 mixture of toluene and n-hexane)
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=C(C=C1)C1=CC=C(N(C2=CC=CC=C2)C2=CC=C(C=C2)C2=CC=C(C=C2)N(C2=CC=CC=C2)C2=CC=CC=C2)C=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.73 g | |
YIELD: PERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |